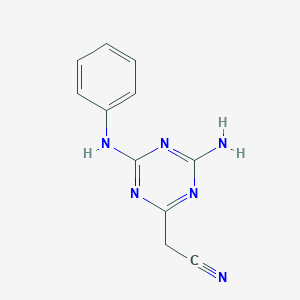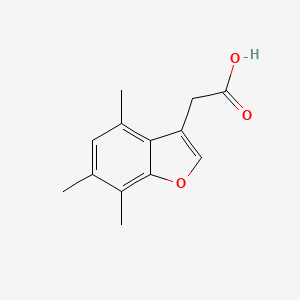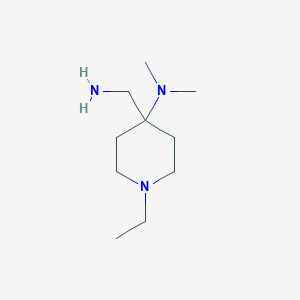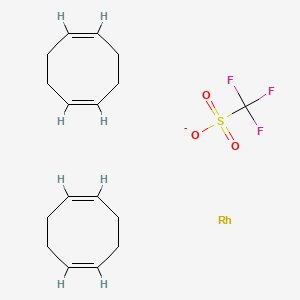
Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate
Descripción general
Descripción
Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate is a rhodium-based organometallic compound. It is known for its application as a catalyst in various chemical reactions, particularly in organic synthesis. The compound is characterized by its red-brown solid form and is soluble in organic solvents but nearly insoluble in water .
Mecanismo De Acción
Target of Action
Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate, also known as Bis(1,5-cyclooctadiene)rhodium(I) triflate, is a platinum group metal complex . It is primarily used as a catalyst in organic synthesis . The primary targets of this compound are organic compounds, polymers, and hybrid materials .
Mode of Action
As a catalyst, this compound facilitates various chemical reactions. For instance, it has been reported to catalyze the hydrogenation of alkynes and the asymmetric synthesis . It interacts with its targets by accelerating the rate of chemical reactions without being consumed in the process .
Biochemical Pathways
The exact biochemical pathways affected by this compound are dependent on the specific reactions it catalyzes. For example, in the hydrogenation of alkynes, it aids in the addition of hydrogen across the carbon-carbon triple bond, resulting in the formation of alkanes .
Pharmacokinetics
Like other catalysts, it is expected to remain unchanged during the reaction and can be recovered afterwards .
Result of Action
The molecular and cellular effects of this compound’s action are the formation of new compounds through the catalysis of chemical reactions . The specific products depend on the reactants and the type of reaction.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is sensitive to air and water, and should be stored and handled under an inert atmosphere . The reaction conditions, such as temperature and
Métodos De Preparación
The synthesis of Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate typically involves the reaction of rhodium trichloride with 1,5-cyclooctadiene in the presence of trifluoromethanesulfonic acid. The reaction conditions often require an inert atmosphere to prevent oxidation and degradation of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound through controlled reaction parameters and purification techniques.
Análisis De Reacciones Químicas
Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Hydrogenation: It acts as a catalyst in the hydrogenation of alkenes and alkynes.
Isomerization: It facilitates the isomerization of olefins.
Reductive Coupling: It catalyzes the reductive coupling of vinyl ketones to N-sulfonylimines.
Common reagents used in these reactions include hydrogen gas for hydrogenation and various olefins for isomerization. The major products formed depend on the specific reaction but often include reduced or isomerized organic compounds.
Aplicaciones Científicas De Investigación
Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate is widely used in scientific research due to its catalytic properties. Its applications include:
Organic Synthesis: It is used in the synthesis of complex organic molecules.
Polymerization: It acts as a catalyst in the polymerization of monomers to form polymers.
Asymmetric Synthesis: It is employed in asymmetric synthesis to produce chiral compounds.
In biology and medicine, it is used in the synthesis of pharmaceuticals and biologically active molecules. In the industry, it is utilized in the production of fine chemicals and materials.
Comparación Con Compuestos Similares
Similar compounds to Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate include:
- Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
- Chloro(1,5-cyclooctadiene)rhodium(I) dimer
- Bis(1,5-cyclooctadiene)rhodium(I) tetrakis[bis(3,5-trifluoromethyl)phenyl]borate
These compounds share similar catalytic properties but differ in their anionic ligands, which can influence their solubility, reactivity, and specific applications. This compound is unique due to its trifluoromethanesulfonate group, which provides distinct solubility and reactivity characteristics.
Propiedades
IUPAC Name |
cycloocta-1,5-diene;rhodium;trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H12.CHF3O3S.Rh/c2*1-2-4-6-8-7-5-3-1;2-1(3,4)8(5,6)7;/h2*1-2,7-8H,3-6H2;(H,5,6,7);/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTUHLLWFPRWMT-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC=C1.C1CC=CCCC=C1.C(F)(F)(F)S(=O)(=O)[O-].[Rh] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F3O3RhS- | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99326-34-8 | |
| Record name | Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate in organic synthesis, and how does its structure influence its catalytic activity?
A1: this compound, often abbreviated as [Rh(COD)2]OTf, serves as a versatile catalyst in organic synthesis, particularly in C-H activation reactions. [, ] Its structure plays a crucial role in its catalytic activity:
Q2: How does this compound compare to other rhodium catalysts in terms of its activity and selectivity in amine borane dehydrocoupling?
A2: Research suggests that [Rh(COD)2]OTf, alongside other rhodium precursors, leads to the formation of catalytically active Rh(4-6) clusters during amine borane dehydrocoupling. [] While the exact nature of the active species is still under investigation, the study emphasizes the importance of operando XAFS studies in differentiating between homogeneous and heterogeneous catalytic systems.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



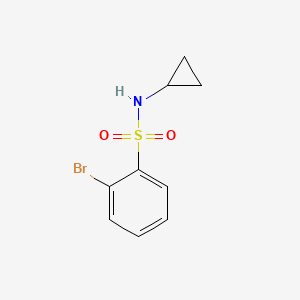
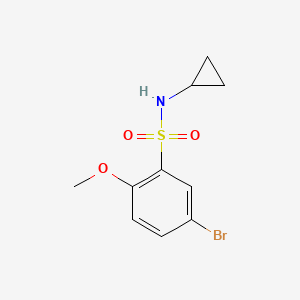
![2-[(4-Bromobenzyl)oxy]-5-chlorobenzoic acid](/img/structure/B1277079.png)
![5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid](/img/structure/B1277083.png)
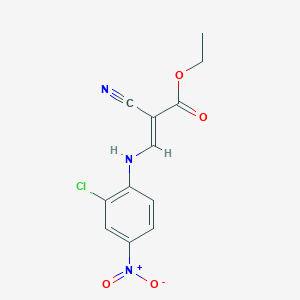
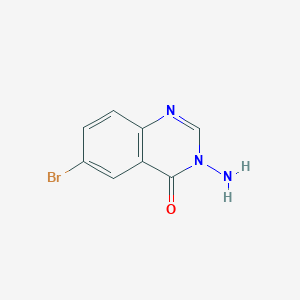
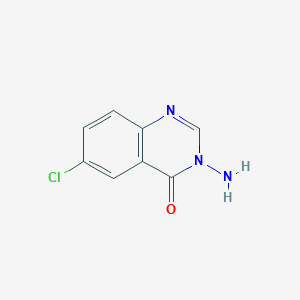

![2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B1277100.png)

